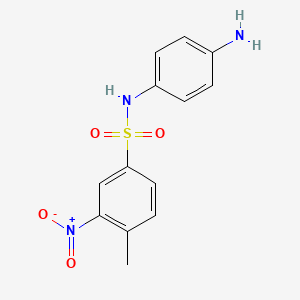

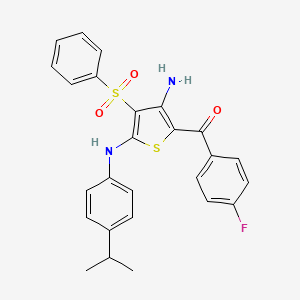

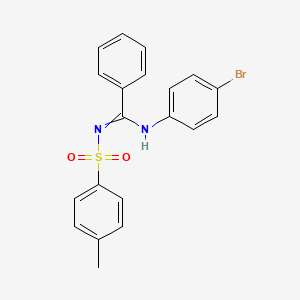

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide” are not documented, similar compounds like 4-nitrophenol have been studied. For instance, 4-nitrophenol can be reduced to 4-aminophenol using green-fabricated metal nanoparticles .Applications De Recherche Scientifique

Fluorescent Polyimide in Sensing Applications

Fluorescent polyimides have garnered attention due to their exceptional mechanical strength, chemical resistance, and temperature stability. These materials can actively function as efficient sensors. Notably, N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can be incorporated into fluorescent polyimides for detecting hazardous pollutants. Researchers have modified the polyimide backbone by incorporating fluorescent chromophores, leading to improved luminescence efficiency. These materials hold promise for environmental monitoring and disease detection .

Covalent Organic Frameworks (COFs) for Sensing

COFs are porous, crystalline materials with intriguing properties. In the case of N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide , it has been used in COFs (such as COF-1 and COF-2) for sensing applications. The n − π* transition in this compound results in strong fluorescence, making it suitable for detecting analytes. COFs offer a wide linear range, low detection limits, and potential applications in environmental monitoring .

DNA Methyltransferase Inhibition

The quinoline derivative SGI-1027, which contains N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide , acts as a potent inhibitor of DNA methyltransferases (DNMTs). Specifically, it inhibits DNMT1, DNMT3A, and DNMT3B. These enzymes play crucial roles in epigenetic regulation, and inhibiting them can impact gene expression patterns. Research in this area explores the potential therapeutic applications of such inhibitors in cancer and other diseases .

Photodynamic Therapy (PDT) Agents

Certain sulfonamide derivatives, including N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide , exhibit photodynamic properties. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. These compounds generate reactive oxygen species upon exposure to light, leading to cell death. Researchers investigate the potential of this compound as a PDT agent .

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVSOSQRKGZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)